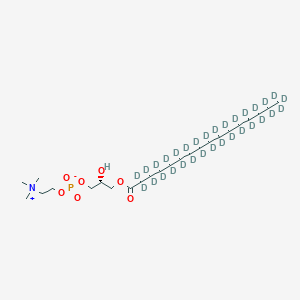

1-Palmitoyl-sn-glycero-3-phosphocholine-d31

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H50NO7P |

|---|---|

Molecular Weight |

526.8 g/mol |

IUPAC Name |

[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 |

InChI Key |

ASWBNKHCZGQVJV-NMMBEXRYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Palmitoyl-sn-glycero-3-phosphocholine-d31

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Palmitoyl-sn-glycero-3-phosphocholine-d31, a deuterated lipid of significant interest in biomedical research and drug development. It details its physicochemical properties, its critical role as an internal standard in mass spectrometry-based lipidomics, and the associated experimental protocols. Furthermore, this guide delves into the biological significance of its non-deuterated counterpart, 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0), and illustrates its involvement in key cellular signaling pathways.

Introduction to this compound

This compound is the deuterium-labeled form of 1-Palmitoyl-sn-glycero-3-phosphocholine, a common lysophosphatidylcholine (LPC). The "d31" designation indicates that 31 hydrogen atoms in the palmitoyl chain have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry analysis.[1] Stable isotope-labeled internal standards are crucial for correcting for variability in sample preparation, chromatographic separation, and mass spectrometric ionization, thereby ensuring accurate and precise quantification of the endogenous, non-labeled analyte.[2]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These properties are essential for its application in analytical methodologies.

| Property | Value |

| Chemical Formula | C24H19D31NO7P |

| Molecular Weight | 526.82 g/mol |

| Unlabeled Molecular Weight | 495.63 g/mol |

| CAS Number | 327178-91-6 |

| Unlabeled CAS Number | 17364-16-8 |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

| Storage Temperature | -20°C |

Application as an Internal Standard in Mass Spectrometry

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0) in various biological matrices such as plasma, serum, and tissue extracts.[3][4] The co-elution of the deuterated standard with the endogenous analyte allows for reliable correction of matrix effects and other sources of analytical variability.[5]

Experimental Workflow

The general workflow for the quantitative analysis of LPC 16:0 using its deuterated internal standard is depicted below.

Experimental Protocols

Accurate quantification of LPC 16:0 requires robust and validated experimental protocols. The following sections provide a detailed methodology for sample preparation and LC-MS/MS analysis.

Sample Preparation: Lipid Extraction

The choice of lipid extraction method is critical for obtaining reliable results. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed.

Liquid-Liquid Extraction (Folch Method) [6][7]

-

To 40 µL of plasma, add 15 µL of the internal standard solution (this compound in a suitable solvent like methanol).

-

Add 160 µL of methanol (containing an antioxidant like 1 mM butylated hydroxytoluene to prevent lipid oxidation) and vortex thoroughly.

-

Add 320 µL of chloroform, vortex, and incubate on ice for 20 minutes.

-

Induce phase separation by adding 150 µL of water, vortex, and incubate on ice for another 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase.

-

Re-extract the upper aqueous phase with 250 µL of chloroform:methanol (2:1, v/v).

-

Combine the organic phases and evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., 200 µL of isopropanol) for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

Commercially available phospholipid removal plates or cartridges can also be used for a more high-throughput sample preparation.[8] The general principle involves protein precipitation followed by selective retention of phospholipids on the SPE sorbent, which are then eluted with an appropriate organic solvent.

LC-MS/MS Parameters

The separation and detection of LPC 16:0 and its deuterated internal standard are typically performed using reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

| Parameter | Recommended Setting |

| LC Column | C18 or C8 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate |

| Mobile Phase B | 90:10 Isopropanol:Acetonitrile with 0.1% formic acid and 10 mM ammonium formate |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 2 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (LPC 16:0) | m/z 496.3 → 184.1 |

| MRM Transition (LPC 16:0-d31) | m/z 527.3 → 184.1 |

Note: The precursor ion for both the analyte and the internal standard is the [M+H]+ adduct. The product ion at m/z 184.1 corresponds to the phosphocholine headgroup.

Quantitative Data Summary

The use of this compound as an internal standard enables the development of robust and reliable quantitative assays. The table below summarizes typical performance characteristics of such methods.

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 1.50 µg/mL |

| Limit of Quantification (LOQ) | 4.54 µg/mL |

| Recovery | 85 - 115% |

| Intra- and Inter-day Precision (%CV) | < 15% |

These values are representative and may vary depending on the specific instrumentation and experimental conditions.[4]

Biological Role of 1-Palmitoyl-sn-glycero-3-phosphocholine

The non-deuterated form, 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0), is not merely a structural component of cell membranes but also a bioactive lipid mediator involved in a variety of physiological and pathological processes. It has been implicated in inflammation, atherosclerosis, and immune regulation.[2] LPC exerts its effects by activating specific cell surface receptors, primarily G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).[9]

G Protein-Coupled Receptor (GPCR) Signaling

LPC is a ligand for the G protein-coupled receptor G2A.[2][10][11] Activation of G2A by LPC can lead to the stimulation of multiple downstream signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK, which are involved in cell migration and proliferation.[1][12]

Toll-Like Receptor (TLR) Signaling

LPC can also act as a signaling molecule through Toll-like receptors, specifically TLR2 and TLR4.[9][13][14] This interaction can trigger pro-inflammatory responses through the activation of downstream signaling cascades involving MAPKs (p38 and JNK) and the transcription factor NF-κB, leading to the production of inflammatory cytokines.[13]

References

- 1. Lysophosphatidylcholine-induced surface redistribution regulates signaling of the murine G protein-coupled receptor G2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysophosphatidylcholine as a ligand for the immunoregulatory receptor G2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Oxidized 1-Palmitoyl-2-Arachidonoyl-Sn-Glycero-3 Phosphocholine Products in Uremic Patients by LC-ESI/MS [mdpi.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. frontiersin.org [frontiersin.org]

- 7. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lysophosphatidylcholine triggers TLR2- and TLR4-mediated signaling pathways but counteracts LPS-induced NO synthesis in peritoneal macrophages by inhibiting NF-κB translocation and MAPK/ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The lysophospholipid receptor G2A activates a specific combination of G proteins and promotes apoptosis [pubmed.ncbi.nlm.nih.gov]

- 11. G2A is a proton-sensing G-protein-coupled receptor antagonized by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation | PLOS One [journals.plos.org]

The Pivotal Role of Deuterated Lipids in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within the realms of lipidomics and drug development, the quest for precision and accuracy is paramount. Mass spectrometry has emerged as a powerful tool for the sensitive and specific detection of lipids, but its quantitative capabilities are significantly enhanced through the use of stable isotope-labeled internal standards. Among these, deuterated lipids—lipids in which one or more hydrogen atoms have been replaced by deuterium—have become indispensable. This technical guide delves into the core principles, applications, and methodologies surrounding the use of deuterated lipids in mass spectrometry, providing a comprehensive resource for researchers in the field.

The Foundation: Why Deuterated Lipids?

Deuterated lipids serve as ideal internal standards in mass spectrometry for several key reasons. Chemically, they are nearly identical to their endogenous counterparts, meaning they exhibit similar ionization efficiencies and fragmentation patterns. However, their increased mass allows them to be distinguished from the unlabeled analyte of interest by the mass spectrometer. This co-elution and similar behavior during sample preparation and analysis correct for variations in extraction efficiency, matrix effects, and instrument response, leading to highly accurate and precise quantification.[1][2][3]

The use of deuterium oxide (D₂O), or heavy water, provides a cost-effective and straightforward method for metabolically labeling entire lipidomes in vivo or in cell culture.[4][5] This approach allows for the study of lipid metabolism, turnover rates, and flux through various pathways, offering dynamic insights into cellular processes.[4][6][7][8]

Quantitative Applications: The Power of Isotope Dilution

The primary application of deuterated lipids in mass spectrometry is for quantitative analysis using the stable isotope dilution method.[9] By adding a known amount of a deuterated lipid standard to a sample, the concentration of the corresponding endogenous lipid can be determined by measuring the ratio of the analyte to the standard.

Data Presentation: Quantitative Performance

The following tables summarize the quantitative performance of deuterated lipids in various applications.

Table 1: Precision and Accuracy of Fatty Acid Quantification using Deuterated Internal Standards. This table illustrates the typical precision and accuracy achievable when using deuterated fatty acid standards for quantification in biological matrices.

| Fatty Acid | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) |

| Palmitic Acid (16:0) | 10 | 4.2 | 102.5 |

| Stearic Acid (18:0) | 10 | 3.8 | 98.7 |

| Oleic Acid (18:1) | 25 | 5.1 | 105.1 |

| Linoleic Acid (18:2) | 25 | 4.5 | 99.2 |

| Arachidonic Acid (20:4) | 5 | 6.3 | 103.8 |

Data compiled from representative studies on LC-MS/MS quantification of fatty acids.

Table 2: Lipid Turnover Rates in Mouse Organs Determined by D₂O Labeling. This table presents the turnover rates of various lipid classes in different mouse organs after 4 days of 100% D₂O administration, as determined by untargeted LC-MS/MS.[6][7] The deuterium shift (Dshift) corresponds to the rate of deuterium uptake.[6]

| Lipid Class | Brain (Dshift) | Heart (Dshift) | Kidney (Dshift) | Liver (Dshift) | Lung (Dshift) |

| Phosphatidylcholine (PC) | 0.15 | 0.20 | 0.35 | 0.65 | 0.50 |

| Phosphatidylethanolamine (PE) | 0.12 | 0.18 | 0.30 | 0.60 | 0.45 |

| Triacylglycerol (TAG) | 0.10 | 0.15 | 0.25 | 0.75 | 0.40 |

| Sphingomyelin (SM) | 0.08 | 0.12 | 0.20 | 0.40 | 0.30 |

Adapted from Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms.[6][7]

Experimental Protocols: A Practical Guide

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide step-by-step methodologies for common applications of deuterated lipids in mass spectrometry.

Protocol for Quantitative Analysis of Fatty Acids using Deuterated Internal Standards

This protocol outlines the extraction and analysis of total fatty acids from biological samples using gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards.[10]

Materials:

-

Biological sample (cells, plasma, tissue)

-

Deuterated fatty acid internal standard mix (e.g., d3-palmitic acid, d3-stearic acid)

-

Methanol

-

1N Potassium Hydroxide (KOH)

-

1N Hydrochloric Acid (HCl)

-

Iso-octane

-

Pentafluorobenzyl bromide (PFBBr) derivatizing agent

-

Diisopropylethylamine (DIPEA)

Procedure:

-

Sample Preparation:

-

To your sample, add a known amount of the deuterated internal standard mix.

-

Add 2 volumes of methanol to lyse cells and precipitate proteins.

-

For total fatty acid analysis, add 1N KOH and incubate for 1 hour at 60°C to saponify esterified fatty acids.

-

Acidify the sample to a pH below 5 with 1N HCl.[10]

-

-

Lipid Extraction:

-

Add 1 mL of iso-octane to the sample, vortex thoroughly, and centrifuge to separate the phases.

-

Transfer the upper organic layer containing the fatty acids to a clean tube.

-

Repeat the extraction with another 1 mL of iso-octane and combine the organic phases.

-

-

Derivatization:

-

Evaporate the solvent under a stream of nitrogen.

-

Add 25 µL of 1% PFBBr in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.

-

Incubate at room temperature for 20 minutes to form PFB esters.[10]

-

Dry the sample again under nitrogen.

-

-

GC-MS Analysis:

-

Reconstitute the sample in iso-octane.

-

Inject an aliquot into the GC-MS system.

-

Analyze using a suitable temperature gradient and selected ion monitoring (SIM) for the target fatty acids and their deuterated counterparts.[10]

-

-

Quantification:

-

Generate a standard curve using known concentrations of unlabeled fatty acid standards and a fixed amount of the deuterated internal standard mix.

-

Determine the concentration of fatty acids in the samples by comparing the peak area ratios of the endogenous fatty acid to the deuterated internal standard against the standard curve.

-

Protocol for Metabolic Labeling with D₂O for Lipid Turnover Analysis

This protocol describes the in vivo labeling of lipids using D₂O and subsequent analysis by LC-MS/MS to determine lipid turnover rates.[6][7][8]

Materials:

-

Deuterium oxide (D₂O, 99.8%)

-

Animal model or cell culture system

-

LC-MS grade solvents (e.g., chloroform, methanol, water)

-

Internal standards (optional, for relative quantification between samples)

Procedure:

-

D₂O Administration (In Vivo):

-

Administer D₂O to the animals, typically through their drinking water, to achieve a target body water enrichment of 2-5%.

-

The labeling period can range from days to weeks depending on the turnover rate of the lipids of interest.[6]

-

-

Sample Collection and Lipid Extraction:

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent.

-

Analyze the samples using an LC-MS/MS system capable of high-resolution mass analysis (e.g., Orbitrap or TOF).

-

Acquire data in both MS1 (full scan) and data-dependent MS/MS modes to identify lipids and determine their isotopic enrichment.[8]

-

-

Data Analysis and Turnover Rate Calculation:

-

Identify lipids based on their accurate mass and fragmentation patterns.

-

For each identified lipid, extract the isotopic distribution from the MS1 spectra.

-

Calculate the rate of deuterium incorporation over time using specialized software or custom scripts. This can be done by monitoring the shift in the isotopic envelope.[6]

-

Fit the incorporation data to an exponential rise to calculate the fractional turnover rate (k).

-

Visualizing Workflows and Pathways

Understanding the complex workflows and signaling pathways involved in lipidomics research is facilitated by clear visualizations. The following diagrams, created using the DOT language for Graphviz, illustrate key processes.

Experimental Workflow for Quantitative Lipidomics

Caption: General workflow for quantitative lipidomics using deuterated internal standards.

Simplified Sphingolipid Signaling Pathway

The sphingolipid signaling pathway is a critical area of research where deuterated lipids can be employed to trace the flux of metabolites. For instance, deuterated sphingosine can be used to monitor its conversion to ceramide and sphingosine-1-phosphate.[13][14][15][16]

Caption: Simplified overview of the sphingolipid metabolism and signaling pathway.

Workflow for Targeted Eicosanoid Analysis

Targeted analysis of eicosanoids, a class of potent signaling lipids, heavily relies on deuterated internal standards for accurate quantification due to their low abundance and complex matrix.[17][18][19][20]

Caption: Targeted eicosanoid analysis workflow using deuterated internal standards.

Conclusion

Deuterated lipids are a cornerstone of modern quantitative mass spectrometry-based lipidomics. Their use as internal standards provides the necessary accuracy and precision for robust quantification, while metabolic labeling with D₂O offers a powerful approach to study the dynamics of lipid metabolism. The detailed protocols and workflows presented in this guide provide a framework for researchers to implement these techniques in their own studies. As mass spectrometry technology continues to advance, the role of deuterated lipids in unraveling the complexities of the lipidome in health and disease will undoubtedly continue to expand.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GIST Scholar: Metabolic Deuterium Oxide Labeling for Quantitative Lipidomics [scholar.gist.ac.kr]

- 5. GIST Scholar: Quantitative lipidomics using metabolic deuterium oxide labeling [scholar.gist.ac.kr]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. High-Throughput Measurement of Lipid Turnover Rates Using Partial Metabolic Heavy Water Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. lipidmaps.org [lipidmaps.org]

- 11. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. cusabio.com [cusabio.com]

- 14. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. sciex.com [sciex.com]

- 19. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of Deuterated Lysophosphatidylcholine Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and analysis of deuterated lysophosphatidylcholine (LPC) standards. These isotopically labeled lipids are invaluable tools in lipidomics research, particularly for mass spectrometry-based quantification, acting as internal standards to ensure analytical accuracy and precision.[1][2] This guide details a robust chemoenzymatic approach, outlining the necessary experimental protocols and expected quantitative outcomes.

Introduction to Lysophosphatidylcholine and the Role of Deuterated Standards

Lysophosphatidylcholine (LPC) is a bioactive lipid mediator derived from the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes.[3] This hydrolysis is primarily catalyzed by phospholipase A2 (PLA2), which removes the fatty acid from the sn-2 position of the glycerol backbone.[4][5] LPCs are not merely metabolic intermediates; they are signaling molecules implicated in a wide array of physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[3] They exert their effects by activating various second messengers and binding to specific G protein-coupled receptors (GPCRs).

Given their low abundance and rapid turnover, the accurate quantification of LPC species in biological matrices is challenging. Deuterated LPC standards, where one or more hydrogen atoms are replaced by deuterium, are the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1][6] These standards exhibit nearly identical chemical and physical properties to their endogenous counterparts, allowing them to co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer. This co-analysis enables reliable correction for sample loss during preparation and analytical variability, ensuring high-quality quantitative data.[1]

Chemoenzymatic Synthesis of Deuterated LPC Standards

A common and effective strategy for synthesizing acyl-chain deuterated LPC is a multi-step chemoenzymatic process. This approach combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions. The general workflow involves three main stages:

-

Deuteration of Fatty Acid Precursors: Creating the deuterated acyl chain.

-

Chemical Synthesis of Deuterated Phosphatidylcholine (PC): Incorporating the deuterated fatty acid(s) into a phosphatidylcholine backbone.

-

Enzymatic Hydrolysis to Deuterated Lysophosphatidylcholine (LPC): Specifically removing one of the deuterated acyl chains to yield the final product.

Stage 1: Deuteration of Fatty Acid Precursors

The first step is to obtain the deuterated fatty acid that will be incorporated into the LPC molecule. For saturated fatty acids, a common method is through hydrogen-deuterium (H/D) exchange under hydrothermal conditions.

Experimental Protocol: H/D Exchange of Saturated Fatty Acids

-

Materials: Saturated fatty acid (e.g., palmitic acid), deuterium oxide (D₂O), Platinum on carbon (Pt/C) catalyst.

-

Procedure:

-

The fatty acid is placed in a high-pressure reactor (e.g., a Parr reactor).

-

D₂O is added as the deuterium source.

-

A Pt/C catalyst is added to facilitate the C-H bond activation.

-

The reactor is sealed and heated to a high temperature and pressure (e.g., up to 350 °C and 200 bar).

-

The reaction is allowed to proceed for a set duration. To achieve high levels of deuterium incorporation (e.g., >98%), this process may need to be repeated two to three times with fresh D₂O and catalyst.[7]

-

-

Purification: The deuterated fatty acid can be purified from the reaction mixture using standard organic chemistry techniques, such as extraction and crystallization.

Stage 2: Chemical Synthesis of Deuterated Phosphatidylcholine

With the deuterated fatty acid in hand, the next stage is to synthesize a deuterated phosphatidylcholine. A flexible method starts with a commercially available, non-deuterated 2-lysophosphatidylcholine and involves a two-step acylation process. This example describes the synthesis of a mixed-acyl deuterated PC, such as 1-palmitoyl-d₃₁-2-oleoyl-d₃₂-sn-glycero-3-phosphocholine.

Experimental Protocol: Synthesis of Deuterated PC

This protocol is adapted from a method for synthesizing chain-deuterated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine.[8][9]

-

Preparation of Deuterated Fatty Acid Anhydride: The deuterated fatty acid (e.g., oleic acid-d₃₂) is first converted to its anhydride form.

-

Esterification at the sn-2 Position:

-

Materials: 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine, deuterated oleic anhydride (oleic anhydride-d₆₄), 4-dimethylaminopyridine (DMAP).

-

Procedure: The 2-lysophosphatidylcholine is dissolved in an appropriate organic solvent. The deuterated oleic anhydride and DMAP (as a catalyst) are added. The reaction is stirred at room temperature until completion.

-

Purification: The resulting diacylated, partially deuterated PC (1-palmitoyl-2-oleoyl-d₃₂-sn-glycero-3-phosphocholine) is purified by flash column chromatography on silica gel.[9]

-

-

Enzymatic Hydrolysis of the sn-1 Acyl Chain:

-

Materials: Purified 1-palmitoyl-2-oleoyl-d₃₂-PC, immobilized Rhizomucor miehei lipase, ethanol.

-

Procedure: The partially deuterated PC is dissolved in ethanol. The immobilized lipase is added, and the mixture is incubated to selectively hydrolyze the palmitoyl group at the sn-1 position. The enzyme is then removed by filtration.[8]

-

-

Esterification at the sn-1 Position with a Deuterated Fatty Acid:

-

Materials: The resulting 2-oleoyl-d₃₂-lysophosphatidylcholine, deuterated palmitic acid-d₃₁, immobilized lipase.

-

Procedure: The lysophospholipid is re-esterified at the sn-1 position using the deuterated palmitic acid, again catalyzed by the lipase. This step yields the final di-deuterated phosphatidylcholine.[8]

-

Quantitative Data for Deuterated PC Synthesis

The following table summarizes representative yields for the synthesis of a chain-deuterated phosphatidylcholine.

| Step | Product | Typical Yield | Reference |

| Chemical Esterification at sn-2 | 1-palmitoyl-2-oleoyl-d₃₂-PC | 72% | [9] |

| Overall 3-Step Process | 1-palmitoyl-d₃₁-2-oleoyl-d₃₂-PC | 23% | [8] |

Stage 3: Enzymatic Hydrolysis to Deuterated Lysophosphatidylcholine

The final step is the regioselective hydrolysis of the deuterated PC at the sn-2 position to generate the 1-acyl-deuterated-LPC standard. Phospholipase A2 (PLA2) is the enzyme of choice for this transformation.

Experimental Protocol: PLA2 Hydrolysis of Deuterated PC

-

Materials: Purified deuterated PC, Phospholipase A2 (e.g., from snake venom or porcine pancreas), buffer (e.g., Tris-HCl or phosphate buffer with an alkaline pH), calcium chloride (Ca²⁺).

-

Procedure:

-

The deuterated PC substrate is dispersed in the aqueous buffer to form vesicles or micelles.

-

Calcium chloride is added to the mixture, as PLA2 is a Ca²⁺-dependent enzyme.[5]

-

The PLA2 enzyme is added to initiate the hydrolysis reaction. The mixture is incubated at a controlled temperature (e.g., 40-50°C) with stirring.[4][10]

-

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or LC-MS.

-

Once the desired level of conversion is achieved, the reaction is stopped, often by adding a chelating agent like EDTA to sequester the Ca²⁺ ions or by altering the pH.

-

-

Purification: The deuterated LPC must be purified from the reaction mixture, which contains unreacted PC, the released deuterated fatty acid, and the PLA2 enzyme. This is typically achieved using high-performance liquid chromatography (HPLC), often with a reversed-phase column.[11]

Quantitative Data for LPC Production

| Substrate | Enzyme | Reaction System | Typical Yield/Conversion | Reference |

| Soybean PC | Lipase PS | Water | 70% hydrolysis | [10] |

| Microalgal PL | Rhizopus oryzae lipase | Phosphate buffer | 85% recovery of LPC fraction | [4] |

Workflow for Synthesis of Deuterated LPC

The following diagram illustrates the overall experimental workflow for the chemoenzymatic synthesis of a 1-acyl-deuterated LPC standard.

Caption: Chemoenzymatic workflow for deuterated LPC synthesis.

Quantitative Analysis and Quality Control

Rigorous analysis of the final deuterated LPC standard is critical to ensure its suitability for quantitative applications. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed.

| Analytical Technique | Purpose | Key Metrics |

| High-Resolution Mass Spectrometry (HR-MS) | Confirms the mass of the synthesized standard and determines the isotopic purity. | Accurate mass measurement, Isotopic distribution (% Deuterium incorporation), Absence of impurities. |

| Tandem Mass Spectrometry (LC-MS/MS) | Confirms the structure of the molecule through fragmentation patterns and ensures it behaves similarly to the endogenous analyte. | Characteristic fragment ions, Co-elution with non-labeled standard. |

| Nuclear Magnetic Resonance (¹H and ²H NMR) | Confirms the chemical structure and the position of the deuterium labels. | Absence of proton signals at deuterated positions, Presence of deuterium signals. |

| High-Performance Liquid Chromatography (HPLC) | Determines the chemical purity of the final product. | Peak purity (e.g., >98%), Absence of starting materials or byproducts. |

Assessing Isotopic Purity

Isotopic purity is a critical parameter for a deuterated standard. It can be accurately determined using HR-MS by analyzing the relative abundance of the different H/D isotopologue ions.[12][13] The goal is to have a very high percentage of the desired deuterated mass and a minimal percentage of the non-deuterated (M+0) species to avoid any interference with the quantification of the endogenous analyte.

Lysophosphatidylcholine Signaling Pathway

LPC exerts its biological effects by initiating intracellular signaling cascades. Understanding these pathways is crucial for researchers in drug development. LPC can bind to several G protein-coupled receptors (GPCRs), leading to the activation of downstream effectors.

Caption: Simplified LPC signaling pathway via GPCRs.

This guide provides a foundational framework for the synthesis and characterization of deuterated LPC standards. The specific choice of fatty acids, deuteration patterns, and purification strategies can be adapted to suit the specific needs of the research application. By following these principles, researchers can produce high-quality internal standards essential for advancing our understanding of lipid biology and its role in human health and disease.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Home - Cerilliant [cerilliant.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The hydrolysis of phosphatidylcholine by phospholipase A2 in hamster heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Phospholipase A2-Catalyzed Hydrolysis of Plasmalogen Phospholipids in Thrombin-Stimulated Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzyme-Assisted Synthesis of High-Purity, Chain-Deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pure.korea.ac.kr [pure.korea.ac.kr]

- 11. Hydrolysis of phosphatidylethanolamine induced by nominally synthetic lysophosphoglycerides: methodological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Biological Significance of Lysophosphatidylcholines: A Technical Guide for Researchers

Introduction

Lysophosphatidylcholines (LPCs), also known as lysolecithins, are a class of phospholipids derived from the hydrolysis of phosphatidylcholines.[1][2] They are not merely metabolic intermediates but are now recognized as crucial signaling molecules with pleiotropic effects on numerous cellular processes.[3][4] LPCs are found in cell membranes at low concentrations (≤ 3%) and are more abundant in blood plasma (8–12%), where they are primarily associated with albumin and lipoproteins.[2] Their biological activities are implicated in a wide array of physiological and pathological conditions, including inflammation, atherosclerosis, cancer, and neurological diseases.[4][5][6] This guide provides an in-depth overview of the metabolism, signaling pathways, and biological significance of LPCs, along with quantitative data and key experimental protocols relevant to researchers and drug development professionals.

Metabolism of Lysophosphatidylcholines

LPC homeostasis is tightly regulated by a complex interplay of synthetic and catabolic enzymes. Disruptions in this balance can lead to pathological accumulations of LPC.

1.1. Synthesis of LPC

LPCs are primarily generated through two main pathways:

-

Hydrolysis of Phosphatidylcholine (PC): The most significant pathway involves the hydrolysis of the fatty acid at the sn-2 position of PC, a reaction catalyzed by Phospholipase A₂ (PLA₂) .[4][5][7]

-

Lecithin-Cholesterol Acyltransferase (LCAT) Reaction: In plasma, LCAT catalyzes the transfer of a fatty acid from PC to cholesterol, forming cholesteryl esters and LPC as a byproduct.[5][8]

1.2. Catabolism and Conversion of LPC

LPCs have a short half-life and are rapidly metabolized through several enzymatic routes:[2]

-

Reacylation to PC: Lysophosphatidylcholine Acyltransferases (LPCATs) catalyze the reacylation of LPC back to PC, a key step in the Lands cycle for phospholipid remodeling.[5][6]

-

Hydrolysis to Glycerophosphocholine (GPC): Lysophospholipases can remove the remaining fatty acid from LPC to produce GPC.[7]

-

Conversion to Lysophosphatidic Acid (LPA): Autotaxin (ATX) , a secreted lysophospholipase D, hydrolyzes LPC to produce LPA, another potent lipid signaling molecule, and choline.[5][6][7] This pathway is particularly significant in cancer biology.[9]

Signaling Pathways

LPC exerts its biological effects by activating a variety of cell surface receptors and intracellular signaling cascades.[4][5]

-

G Protein-Coupled Receptors (GPCRs): LPC is known to activate several GPCRs, including G2A (GPR132), GPR4, and OGR1.[10][11] Activation of these receptors can lead to downstream signaling through Gq/11, Gi, and G12/13 proteins, modulating intracellular calcium levels, cyclic AMP (cAMP) production, and Rho activation.[11] This signaling is crucial for immune cell migration and inflammatory responses.[5]

-

Toll-Like Receptors (TLRs): LPC can act on TLR2 and TLR4, triggering inflammatory signaling pathways, particularly the NF-κB pathway, which leads to the production of pro-inflammatory cytokines like IL-6 and TNF-α.[4][5][12]

-

Intracellular Signaling: LPC can directly modulate the activity of enzymes like Protein Kinase C (PKC).[8] At low concentrations, it can activate PKC, while higher concentrations are inhibitory.[8] It also activates other pathways, including the ERK1/2 and Notch1 signaling cascades, which are involved in cell proliferation and inflammation.[5][13]

Biological and Pathophysiological Roles

The diverse signaling capabilities of LPCs translate into significant roles in health and disease.

3.1. Cardiovascular Disease LPC is a major phospholipid component of oxidized low-density lipoprotein (Ox-LDL) and is considered a key factor in the pathogenesis of atherosclerosis.[3][4][13]

-

Endothelial Dysfunction: It promotes the expression of adhesion molecules on endothelial cells, facilitating the recruitment of monocytes.[5]

-

Inflammation: LPC induces the production of inflammatory cytokines and promotes the differentiation of macrophages toward a pro-inflammatory M1 phenotype.[4][5]

-

Plaque Formation: By contributing to inflammation and foam cell formation, LPC plays a direct role in the development of atherosclerotic plaques.[5][6] However, some recent clinical lipidomic studies have controversially shown an inverse relationship between plasma LPC levels and cardiovascular disease, suggesting a more complex role than previously understood.[5]

3.2. Neurological System LPC has a dual role in the nervous system.

-

Demyelination: Exogenous application of LPC is widely used in experimental models to induce focal demyelination, mimicking diseases like multiple sclerosis.[2][5] It is thought to cause demyelination by disrupting cell membranes and recruiting phagocytic immune cells.[2][5]

-

Brain Development: LPC is essential for normal brain development as it is the preferred carrier for polyunsaturated fatty acids (PUFAs) like DHA and EPA across the blood-brain barrier via the transporter MFSD2a.[1][2]

3.3. Cancer The role of LPC in cancer is multifaceted and can be context-dependent.

-

Pro-metastatic Effects: LPC and its metabolite LPA can enhance the motility, adhesion, and invasion of cancer cells, including rhabdomyosarcoma and others.[14][15] Radio- and chemotherapy can increase tissue levels of LPC and LPA, potentially creating a pro-metastatic environment.[14][15]

-

Biomarker: In contrast, some studies report that low plasma LPC levels are associated with systemic chronic inflammation in cancer patients and correlate with poorer overall survival.[16][17]

3.4. Metabolic Diseases Recent studies have linked altered LPC levels to metabolic disorders.

-

Obesity and Type 2 Diabetes: A growing body of evidence shows that plasma concentrations of several LPC species are significantly reduced in individuals with obesity and type 2 diabetes.[18][19][20] This suggests that diet and adiposity, rather than insulin resistance itself, are major drivers of the altered LPC profile.[18] LPC can also induce insulin resistance in some contexts but may decrease blood glucose in others.[4]

Quantitative Data on LPC Levels

The concentration of LPC in plasma and tissues can vary significantly depending on the physiological or pathological state.

Table 1: Plasma Lysophosphatidylcholine (LPC) Concentrations in Health and Disease

| Condition | Subject | LPC Concentration (Total) | Key Findings | Reference(s) |

| Healthy | Human | 125 - 143 µM | Normal physiological range. | [5] |

| Human (Control) | 284 ± 73 µM | Control group for obesity study. | [19] | |

| Cardiovascular | ||||

| Familial Hyperlipidemia | Human | Elevated | Positive correlation with pathogenic variants. | [21] |

| Abdominal Aortic Aneurysm | Human | Decreased | Levels were lower in patients with larger aneurysms. | [22] |

| Metabolic | ||||

| Obesity | Human | 227 ± 61 µM (vs. 284 ± 73 µM in controls) | Significantly lower concentrations in obesity. | [19] |

| Obesity & Type 2 Diabetes | Human | Decreased | Multiple LPC species are reduced. | [18] |

| High-Fat Diet | Mouse | Decreased | Rapid reduction in plasma LPCs within the first week. | [18] |

| Cancer | ||||

| Various Cancers | Human | 207 ± 59 µM | Lower concentrations correlated with weight loss and inflammation. | [17] |

| Human | Decreased | Low plasma LPC linked to poorer overall survival. | [16] |

Table 2: Concentrations of Major LPC Species in Human Plasma (Healthy Controls)

| LPC Species | Concentration (Mean ± SD) | Reference |

| LPC 16:0 | 146 ± 37 µM | [19][20] |

| LPC 18:0 | 56.5 ± 14.9 µM | [19][20] |

| LPC 18:2 | 34.5 ± 12.5 µM | [19][20] |

| LPC 18:1 | 28.4 ± 12.5 µM | [19][20] |

LPCs in Drug Development

The central role of LPCs in pathophysiology makes them attractive as both biomarkers and therapeutic targets.

-

Biomarkers: Altered plasma LPC levels are potential biomarkers for diagnosing or monitoring diseases like cardiovascular disorders, obesity, and certain cancers.[22][23][24] For instance, LPC(14:0) has been identified as a promising biomarker for drug-induced lung disease.[23] The use of biomarkers is critical at all stages of the drug development pipeline to enhance efficiency and predict efficacy.[24][25][26][27]

-

Therapeutic Targets: Targeting the enzymes involved in LPC metabolism, such as PLA₂ or Autotaxin, represents a viable strategy for modulating LPC and LPA levels in diseases like atherosclerosis and cancer.[6][9]

Key Experimental Protocols

Accurate quantification of LPC is essential for research. The two most common methods are ELISA and mass spectrometry.

6.1. Protocol 1: Quantification of LPC by Competitive ELISA

This method provides a quantitative measurement of total LPC in various biological samples.

Methodology:

-

Sample/Standard Preparation: Prepare serial dilutions of the LPC standard to generate a standard curve. Prepare samples (serum, plasma, tissue homogenates) as per kit instructions.[28][29]

-

Competitive Binding: Add standards and samples to wells of a microplate pre-coated with an anti-LPC antibody. Immediately add a known amount of biotin-conjugated LPC. A competitive reaction occurs between the sample/standard LPC and the biotin-LPC for binding to the antibody.[30][31]

-

Incubation and Washing: Incubate the plate (e.g., 1 hour at 37°C). Wash the plate to remove unbound components.[28][29]

-

Secondary Conjugate: Add Avidin-HRP (Horseradish Peroxidase) conjugate to each well, which binds to the biotin-LPC captured on the plate. Incubate and wash again.[28][31]

-

Substrate Reaction: Add a TMB substrate solution. The HRP enzyme catalyzes a color change. The intensity of the color is inversely proportional to the amount of LPC in the original sample.[29]

-

Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader. Calculate LPC concentration by comparing sample absorbance to the standard curve.[28]

6.2. Protocol 2: Quantification of LPC Species by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying individual LPC species, providing a detailed lipidomic profile.[18]

Methodology:

-

Lipid Extraction: Extract total lipids from the sample (e.g., plasma, tissue homogenate) using a solvent system like the Folch or Bligh-Dyer method. This typically involves a chloroform/methanol mixture.

-

Sample Preparation: Dry the extracted lipid phase under nitrogen, reconstitute it in a suitable solvent (e.g., methanol), and add internal standards (non-naturally occurring LPC species) for quantification.[19]

-

Liquid Chromatography (LC) Separation: Inject the sample into an LC system, often using a C18 reversed-phase column. The different LPC species are separated based on their hydrophobicity (acyl chain length and saturation).

-

Mass Spectrometry (MS/MS) Analysis:

-

Ionization: The separated lipids are ionized, typically using electrospray ionization (ESI) in positive ion mode.[19]

-

Detection: For LPCs, a common method is precursor ion scanning for the characteristic phosphocholine headgroup fragment at m/z 184.[32] This allows for the specific detection of all LPC species in the sample.

-

Quantification: The abundance of each LPC species is determined by comparing its peak area to that of the known concentration of the internal standard.

-

Conclusion

Lysophosphatidylcholines are biologically active lipids that play a complex and often dichotomous role in cellular signaling and pathophysiology. They are deeply implicated in the progression of major human diseases, including atherosclerosis, cancer, and metabolic disorders. While elevated LPC is a hallmark of pro-inflammatory states like atherosclerosis, reduced levels are paradoxically linked to obesity and poor cancer prognosis. This complexity underscores the importance of detailed, species-specific analysis. For researchers and drug developers, understanding the nuances of LPC metabolism and signaling is critical for identifying novel biomarkers and developing targeted therapeutic strategies.

References

- 1. 1-Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]

- 2. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]

- 3. Metabolism and atherogenic disease association of lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mechanisms of lysophosphatidylcholine in the development of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Lysophospholipid receptors: signalling, pharmacology and regulation by lysophospholipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Role of lysophosphatidylcholine (LPC) in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bioactive Lipids, LPC and LPA, are Novel Pro-metastatic Factors and Their Tissue Levels Increase in Response to Radio/Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioactive lipids, LPC and LPA, are novel prometastatic factors and their tissue levels increase in response to radio/chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Plasma lyso-phosphatidylcholine concentration is decreased in cancer patients with weight loss and activated inflammatory status - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Plasma lysophosphatidylcholine levels are reduced in obesity and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Alterations of Plasma Lysophosphatidylcholine Species in Obesity and Weight Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Alterations of Plasma Lysophosphatidylcholine Species in Obesity and Weight Loss | PLOS One [journals.plos.org]

- 21. Lipidomic Signature of Patients with Familial Hypercholesterolemia Carrying Pathogenic Variants Unveils a Cue of Increased Cardiovascular Risk [mdpi.com]

- 22. Plasma Lipidomics Analysis Reveals the Potential Role of Lysophosphatidylcholines in Abdominal Aortic Aneurysm Progression and Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Identification and characterization of lysophosphatidylcholine 14:0 as a biomarker for drug-induced lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. blog.crownbio.com [blog.crownbio.com]

- 25. selectscience.net [selectscience.net]

- 26. Biomarkers: Opportunities and Challenges for Drug Development in the Current Regulatory Landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 27. sapient.bio [sapient.bio]

- 28. LPC ELISA kit [antibodies-online.com]

- 29. cloud-clone.com [cloud-clone.com]

- 30. abbexa.com [abbexa.com]

- 31. mybiosource.com [mybiosource.com]

- 32. researchgate.net [researchgate.net]

A Guide to Stable Isotope Labeled Internal Standards in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of stable isotope labeled internal standards (SIL-IS), their synthesis, application, and critical role in modern quantitative analysis, particularly in the field of drug development. This document is intended to serve as a practical resource for researchers and scientists, offering detailed experimental protocols, data presentation guidelines, and troubleshooting advice.

Introduction to Stable Isotope Labeled Internal Standards

Stable isotope labeled internal standards are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)[1][2]. These labeled compounds are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by a mass spectrometer[3]. The fundamental principle behind their use is that a SIL-IS, when added to a sample at a known concentration, will behave identically to the endogenous analyte throughout the entire analytical process, including sample preparation, chromatography, and ionization[4]. By measuring the ratio of the analyte's signal to the SIL-IS's signal, variations introduced during the analytical workflow can be effectively normalized, leading to highly accurate and precise quantification[5].

The primary application of SIL-IS is in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based quantitative bioanalysis, where they are considered the "gold standard" for correcting for matrix effects, recovery losses, and instrument variability[4][6]. Matrix effects, which are the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix, are a significant source of error in LC-MS/MS analysis[7]. Because a SIL-IS co-elutes with the analyte, it experiences the same matrix effects, allowing for reliable correction[7].

dot

Caption: General principle of using SIL-IS for accurate quantification.

Selection of an Appropriate Stable Isotope Labeled Internal Standard

The selection of a suitable SIL-IS is a critical step in developing a robust quantitative assay. Several factors must be considered to ensure the internal standard effectively mimics the analyte.

Key Selection Criteria:

-

Isotopic Purity: The SIL-IS should have a high degree of isotopic enrichment and be free from contamination with the unlabeled analyte. The presence of unlabeled species can lead to an overestimation of the analyte concentration[3].

-

Stability of the Label: The isotopic label must be chemically stable and not undergo exchange with other atoms during sample storage, preparation, or analysis. Deuterium labels on heteroatoms (O, N, S) or on carbons adjacent to carbonyl groups can be susceptible to back-exchange with protons from the solvent[8]. Therefore, ¹³C or ¹⁵N labels are generally preferred for their higher stability[2].

-

Mass Difference: The mass difference between the SIL-IS and the analyte should be sufficient to prevent spectral overlap. A mass difference of at least 3 atomic mass units (amu) is generally recommended for small molecules to avoid interference from the natural isotopic abundance of the analyte[9].

-

Chromatographic Co-elution: Ideally, the SIL-IS should co-elute with the analyte to ensure they are subjected to the same matrix effects at the same time. While ¹³C and ¹⁵N labeled standards typically co-elute perfectly, deuterium labeling can sometimes lead to a slight shift in retention time (the "isotope effect"), which may compromise the correction for matrix effects if the effect is variable across the peak[8][10].

-

Position of the Label: The label should be placed on a part of the molecule that is retained in the fragment ion used for quantification in MS/MS analysis. This ensures that the fragmentation behavior of the SIL-IS is analogous to the analyte.

dot

Caption: Decision tree for selecting a stable isotope labeled internal standard.

Synthesis of Stable Isotope Labeled Internal Standards

The incorporation of stable isotopes into a molecule can be achieved through two primary methods: chemical synthesis and metabolic labeling.

Chemical Synthesis

Chemical synthesis is the most common method for producing SIL-IS for small molecule drugs and metabolites. This approach involves designing a synthetic route that incorporates isotope-containing building blocks[11].

Key Steps in Chemical Synthesis:

-

Retrosynthetic Analysis: A synthetic route is designed to build the target molecule from commercially available starting materials, including one or more isotopically labeled precursors.

-

Incorporation of Labeled Precursors: The labeled building block (e.g., ¹³C-labeled methyl iodide, ¹⁵N-labeled potassium phthalimide) is introduced at a suitable step in the synthesis.

-

Purification and Characterization: The final SIL-IS product is rigorously purified to remove any unlabeled species and reaction byproducts. The purity and isotopic enrichment are then confirmed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Example Protocol: Synthesis of a ¹³C-labeled Drug Molecule

A detailed synthetic protocol for a specific drug is highly dependent on its chemical structure. However, a general example involves the Grignard reaction with ¹³C-labeled carbon dioxide to introduce a ¹³C-labeled carboxylic acid group[11].

-

Prepare the Grignard reagent from the corresponding aryl or alkyl halide.

-

React the Grignard reagent with ¹³CO₂ (gas or solid) to form the carboxylate salt.

-

Acidify the reaction mixture to yield the ¹³C-labeled carboxylic acid.

-

Further chemical modifications can be performed to complete the synthesis of the target drug molecule.

Metabolic Labeling

Metabolic labeling is used to produce SIL-IS for larger biomolecules like proteins, peptides, and metabolites. This technique involves growing cells or organisms in a medium where one or more essential nutrients (e.g., amino acids, glucose) are replaced with their stable isotope-labeled counterparts[12][13]. The cells then incorporate these labeled nutrients into their macromolecules.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling technique in quantitative proteomics[12].

General SILAC Protocol:

-

Cell Culture: Two populations of cells are cultured in parallel. One population is grown in "light" medium containing the natural abundance of amino acids, while the other is grown in "heavy" medium containing a ¹³C- or ¹⁵N-labeled amino acid (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine).

-

Incorporation: The cells are cultured for a sufficient number of passages to ensure complete incorporation of the labeled amino acids into their proteins.

-

Sample Preparation: The "heavy" labeled cells or the purified protein from these cells can then be used as an internal standard. The "heavy" protein standard is spiked into the "light" sample at a known concentration.

-

LC-MS/MS Analysis: The mixed sample is processed (e.g., digested with trypsin) and analyzed by LC-MS/MS. The ratio of the "heavy" to "light" peptide signals is used for relative or absolute quantification.

Experimental Workflow for Quantitative Analysis using SIL-IS

The following section outlines a typical experimental workflow for the quantification of a small molecule drug in a biological matrix (e.g., plasma) using a SIL-IS and LC-MS/MS.

dot

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Stork: Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect [storkapp.me]

- 7. waters.com [waters.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. scispace.com [scispace.com]

- 10. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic Labeling and Chemoselective Ligation | Thermo Fisher Scientific - US [thermofisher.com]

Methodological & Application

Application Note: Quantification of Lysophosphatidylcholines in Biological Matrices using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysophosphatidylcholines (LPCs) are bioactive lipids that play crucial roles in various physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][2][3] Accurate quantification of different LPC species is essential for understanding their biological functions and for biomarker discovery. This application note provides a detailed protocol for the quantification of LPCs in plasma and serum using a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][4][5]

Signaling Pathway of Lysophosphatidylcholine

LPCs exert their biological effects primarily through G-protein coupled receptors (GPCRs), leading to the activation of downstream signaling cascades that influence cellular processes such as proliferation, migration, and inflammation.

Caption: LPC signaling through G-protein coupled receptors.

Experimental Workflow

The overall workflow for LPC quantification involves sample preparation, LC-MS/MS analysis, and data processing.

Caption: Workflow for LPC quantification by LC-MS/MS.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific instruments and sample types.

1. Materials and Reagents

-

LPC standards (e.g., LPC 16:0, LPC 18:0, LPC 18:1)

-

Internal Standards (IS) (e.g., LPC 13:0, LPC 19:0, or deuterated LPCs)[2][3]

-

HPLC-grade methanol, acetonitrile, chloroform, and isopropanol[6]

-

Formic acid and ammonium acetate[6]

-

Ultrapure water

-

Plasma or serum samples

2. Sample Preparation (Protein Precipitation)

-

Thaw plasma/serum samples on ice.

-

To 20 µL of sample, add 10 µL of the internal standard solution.

-

Add 200 µL of cold methanol to precipitate proteins.

-

Vortex for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[7]

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.[7]

3. Liquid Chromatography Conditions

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[8]

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (1:1, v/v)

-

Flow Rate: 0.3 mL/min

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: 30-100% B

-

15-18 min: 100% B

-

18-20 min: 30% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

4. Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM) or Precursor Ion Scan for m/z 184.[2][9]

-

Capillary Voltage: 3.5 kV[6]

-

Cone Voltage: 40 V[6]

-

Collision Energy: 25 eV[6]

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Collision Gas: Argon[6]

5. Quantification Quantification is achieved by constructing a calibration curve for each LPC species using the peak area ratio of the analyte to the internal standard.

Quantitative Data Summary

The performance of the LC-MS/MS method for the quantification of major LPC species is summarized below. The data represents typical values obtained from validated methods.

| Parameter | LPC 16:0 | LPC 18:0 | LPC 18:1 |

| Linear Range (µM) | 0.1 - 100 | 0.1 - 100 | 0.05 - 50 |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.996 |

| Lower Limit of Quantification (LLOQ) (µM) | 0.1 | 0.1 | 0.05 |

| Within-Run Precision (%CV) | < 5% | < 6% | < 7% |

| Total Precision (%CV) | < 12%[2] | < 15% | < 15% |

| Accuracy (% Recovery) | 95 - 105% | 93 - 107% | 96 - 104% |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the quantification of lysophosphatidylcholines in biological samples.[3][4] This method is suitable for both basic research and clinical studies aiming to investigate the role of LPCs in health and disease. The provided protocol and performance data serve as a valuable resource for researchers in the field.

References

- 1. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 5. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. organomation.com [organomation.com]

- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 9. researchgate.net [researchgate.net]

Application Note: High-Throughput Lipid Profiling Using Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for understanding disease pathogenesis, identifying biomarkers, and accelerating drug development. Accurate and reproducible quantification of lipid species is paramount for generating reliable data. However, the inherent complexity of the lipidome and variations introduced during sample preparation and analysis pose significant challenges. The use of stable isotope-labeled internal standards, particularly deuterated standards, is a critical strategy to control for analytical variability and ensure data accuracy.[1] These standards, which are chemically identical to their endogenous counterparts but differ in mass, are added to samples at the beginning of the workflow and co-extracted and analyzed with the target lipids. This allows for normalization of variations in extraction efficiency, matrix effects, and instrument response, leading to more precise and reliable quantification.[2]

This application note provides a detailed protocol for the preparation of biological samples for lipid profiling using deuterated internal standards, tailored for mass spectrometry-based analysis. It includes comprehensive experimental procedures, quantitative data on the performance of these methods, and visual representations of the workflow and a relevant biological pathway.

Data Presentation

Table 1: Linearity and Sensitivity of Deuterated Internal Standards for LC-MS/MS Analysis

The linearity of a method is crucial for accurate quantification over a range of concentrations. The following table summarizes the linearity and limits of detection (LOD) and quantification (LOQ) for a selection of deuterated lipid internal standards spiked into a biological matrix.[1][3][4]

| Deuterated Internal Standard | Lipid Class | Linear Range (ng/mL) | R² Value | LOD (ng/mL) | LOQ (ng/mL) |

| Cer(d18:1/17:0)-d7 | Ceramide (Cer) | 0.08 - 16 | > 0.99 | 0.02 | 0.08 |

| PC(15:0/18:1)-d7 | Phosphatidylcholine (PC) | 0.1 - 100 | > 0.99 | 0.03 | 0.1 |

| PE(15:0/18:1)-d7 | Phosphatidylethanolamine (PE) | 0.1 - 100 | > 0.99 | 0.04 | 0.1 |

| PS(15:0/18:1)-d7 | Phosphatidylserine (PS) | 0.2 - 150 | > 0.98 | 0.07 | 0.2 |

| PG(15:0/18:1)-d7 | Phosphatidylglycerol (PG) | 0.2 - 150 | > 0.98 | 0.06 | 0.2 |

| PI(15:0/18:1)-d7 | Phosphatidylinositol (PI) | 0.5 - 200 | > 0.98 | 0.15 | 0.5 |

| SM(d18:1/17:0)-d9 | Sphingomyelin (SM) | 0.1 - 100 | > 0.99 | 0.03 | 0.1 |

| TG(15:0/15:0/15:0)-d7 | Triacylglycerol (TG) | 0.5 - 500 | > 0.99 | 0.1 | 0.5 |

Table 2: Comparison of Lipid Extraction Method Recovery Using Deuterated Standards

The choice of extraction method can significantly impact the recovery of different lipid classes. This table presents a comparison of the recovery rates of various lipid classes using three common extraction methods, with recovery determined by the analysis of deuterated internal standards.[5]

| Lipid Class | Folch Method Recovery (%) | Bligh & Dyer Method Recovery (%) | MTBE Method Recovery (%) |

| Acyl Carnitine | 85 ± 5 | 88 ± 4 | 75 ± 7 |

| Ceramide (Cer) | 92 ± 3 | 94 ± 2 | 90 ± 4 |

| Lysophosphatidylcholine (LPC) | 88 ± 6 | 90 ± 5 | 80 ± 8 |

| Lysophosphatidylethanolamine (LPE) | 87 ± 5 | 89 ± 4 | 78 ± 7 |

| Phosphatidylcholine (PC) | 95 ± 2 | 96 ± 2 | 93 ± 3 |

| Phosphatidylethanolamine (PE) | 94 ± 3 | 95 ± 2 | 92 ± 4 |

| Sphingomyelin (SM) | 90 ± 4 | 92 ± 3 | 82 ± 6 |

| Triacylglycerol (TG) | 98 ± 1 | 97 ± 2 | 96 ± 2 |

Experimental Protocols

This section details a generalized protocol for lipid extraction from biological samples (plasma, cells, and tissues) using a modified Bligh & Dyer method with deuterated internal standards.

Materials and Reagents

-

Deuterated internal standard mix (containing standards for lipid classes of interest)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

0.9% NaCl solution (ice-cold)

-

Phosphate-buffered saline (PBS) (ice-cold)

-

Homogenizer (for tissue samples)

-

Centrifuge (capable of 4°C)

-

Glass vials with PTFE-lined caps

-

Nitrogen gas evaporator

Protocol 1: Lipid Extraction from Plasma/Serum

-

Thaw plasma or serum samples on ice.

-

In a glass tube, add 50 µL of the plasma/serum sample.

-

Add 10 µL of the deuterated internal standard mix to the sample.

-

Add 750 µL of a pre-chilled chloroform:methanol (1:2, v/v) solution.

-

Vortex the mixture vigorously for 1 minute.

-

Add 250 µL of chloroform and vortex for 30 seconds.

-

Add 250 µL of water and vortex for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

-

Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a clean glass vial.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water, 2:1:1, v/v/v).

Protocol 2: Lipid Extraction from Adherent Cells

-

Aspirate the cell culture medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold methanol to the culture dish and scrape the cells.

-

Transfer the cell suspension to a glass tube.

-

Add 10 µL of the deuterated internal standard mix.

-

Add 2 mL of chloroform and vortex for 1 minute.

-

Add 800 µL of water and vortex for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Collect the lower organic phase and proceed with drying and reconstitution as described in Protocol 1 (steps 9-11).

Protocol 3: Lipid Extraction from Tissue

-

Weigh approximately 20-50 mg of frozen tissue.

-

Homogenize the tissue in 1 mL of ice-cold 0.9% NaCl solution.

-

Transfer the homogenate to a glass tube.

-

Add 10 µL of the deuterated internal standard mix.

-

Add 3.75 mL of chloroform:methanol (1:2, v/v) and vortex for 1 minute.

-

Add 1.25 mL of chloroform and vortex for 30 seconds.

-

Add 1.25 mL of water and vortex for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Collect the lower organic phase and proceed with drying and reconstitution as described in Protocol 1 (steps 9-11).

Mandatory Visualization

Caption: Experimental workflow for lipid profiling.

Caption: Key steps in the Sphingolipid Metabolism Pathway.[6][7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Metabolomics Portal - Methods [metabolomics.baker.edu.au]

- 3. Serum lipidomics profiling using LC-MS and high-energy collisional dissociation fragmentation: focus on triglyceride detection and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A High Throughput Lipidomics Method Using Scheduled Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 1-Palmitoyl-sn-glycero-3-phosphocholine using a Calibration Curve with 1-Palmitoyl-sn-glycero-3-phosphocholine-d31

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-sn-glycero-3-phosphocholine (LPC(16:0)) is a lysophospholipid that plays a significant role in numerous biological processes, including cell signaling, inflammation, and membrane homeostasis. Accurate quantification of LPC(16:0) in biological matrices is crucial for understanding its physiological and pathological roles. This application note provides a detailed protocol for creating a calibration curve for the accurate quantification of LPC(16:0) using its stable isotope-labeled internal standard, 1-Palmitoyl-sn-glycero-3-phosphocholine-d31 (LPC(16:0)-d31), by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation and matrix effects.[1][2]

Data Presentation

Mass Spectrometry Parameters

The quantification of 1-Palmitoyl-sn-glycero-3-phosphocholine and its deuterated internal standard is achieved using Multiple Reaction Monitoring (MRM) in positive ion mode. The characteristic product ion for both the analyte and the internal standard is the phosphocholine headgroup at m/z 184.[1][3]

| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC(16:0)) | 496.3 | 184.1 | 50 | 25 |

| This compound (LPC(16:0)-d31) | 527.5 | 184.1 | 50 | 25 |

Calibration Curve Data

A typical calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The following table represents an example of the data used to generate a calibration curve for LPC(16:0).

| Calibration Point | Concentration of LPC(16:0) (ng/mL) | Peak Area of LPC(16:0) | Peak Area of LPC(16:0)-d31 | Peak Area Ratio (Analyte/IS) |

| 1 | 1 | 1,250 | 505,000 | 0.0025 |

| 2 | 5 | 6,300 | 510,000 | 0.0124 |

| 3 | 10 | 12,800 | 508,000 | 0.0252 |

| 4 | 50 | 64,500 | 512,000 | 0.1260 |

| 5 | 100 | 127,000 | 509,000 | 0.2495 |

| 6 | 250 | 318,000 | 511,000 | 0.6223 |

| 7 | 500 | 640,000 | 510,000 | 1.2549 |

| 8 | 1000 | 1,285,000 | 508,000 | 2.5295 |

Linearity: A linear regression of this data typically yields a correlation coefficient (R²) > 0.99.

Experimental Protocols

Preparation of Stock and Working Solutions

a. Internal Standard Stock Solution (1 mg/mL):

-

Weigh 1 mg of this compound.

-

Dissolve in 1 mL of methanol.

-

Store at -20°C.

b. Analyte Stock Solution (1 mg/mL):

-

Weigh 1 mg of 1-Palmitoyl-sn-glycero-3-phosphocholine.

-

Dissolve in 1 mL of methanol.

-

Store at -20°C.

c. Internal Standard Working Solution (1 µg/mL):

-

Dilute 10 µL of the 1 mg/mL internal standard stock solution with 990 µL of methanol.

d. Analyte Working Solution (10 µg/mL):

-

Dilute 10 µL of the 1 mg/mL analyte stock solution with 990 µL of methanol.

Preparation of Calibration Standards

Prepare a series of calibration standards by serial dilution of the analyte working solution.

| Calibration Standard | Concentration of LPC(16:0) (ng/mL) | Volume of 10 µg/mL Analyte Working Solution (µL) | Volume of Methanol (µL) |

| CS1 | 10 | 1 | 999 |

| CS2 | 50 | 5 | 995 |

| CS3 | 100 | 10 | 990 |

| CS4 | 500 | 50 | 950 |

| CS5 | 1000 | 100 | 900 |

| CS6 | 2500 | 250 | 750 |

| CS7 | 5000 | 500 | 500 |

| CS8 | 10000 | 1000 | 0 |

To each 100 µL of the prepared calibration standards, add a fixed amount of the internal standard working solution (e.g., 10 µL of 1 µg/mL LPC(16:0)-d31) to achieve a final concentration of the internal standard in each calibration point.

Sample Preparation (Lipid Extraction)

This protocol is a modified Bligh and Dyer method suitable for plasma samples.

-

To 50 µL of plasma sample, add 10 µL of the internal standard working solution (1 µg/mL LPC(16:0)-d31).

-

Add 200 µL of methanol and vortex for 30 seconds.

-

Add 100 µL of chloroform and vortex for 30 seconds.

-

Add 100 µL of water and vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to induce phase separation.

-

Carefully collect the lower organic phase into a new tube.

-

Dry the organic phase under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).

LC-MS/MS Analysis

a. Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 10 mM ammonium formate in water with 0.1% formic acid |

| Mobile Phase B | 10 mM ammonium formate in acetonitrile:isopropanol (1:1, v/v) with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 45°C |

| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

b. Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 300°C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 35 psi |

| MRM Transitions | As specified in the Data Presentation section |

Mandatory Visualization

Experimental Workflow for Targeted Lipid Quantification